3-Methyl-3-(trifluoromethyl)piperidine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Methyl-3-(trifluoromethyl)piperidine;hydrochloride” is a chemical compound with the molecular formula C6H10F3N . It is used as a reactant for the synthesis of positive allosteric modulators of metabotropic glutamate receptor subtype 4 .
Synthesis Analysis
The synthesis and applications of trifluoromethylpyridines (TFMP) and its derivatives have been extensively studied in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidine ring with a trifluoromethyl group attached to it . The presence of the trifluoromethyl group is thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a refractive index of n20/D 1.393, a boiling point of 74-75 °C/33 mmHg, and a density of 1.154 g/mL at 25 °C . It should be stored at a temperature of 2-8°C .Scientific Research Applications
Chemistry and Pharmacology of Piperidine Derivatives
Piperidine derivatives, including 3-Methyl-3-(trifluoromethyl)piperidine, have been explored extensively in the context of chemistry and pharmacology. These compounds are integral to the development of various pharmaceuticals due to their structural versatility and biological activity. Studies on piperidine derivatives have led to advancements in understanding receptor-ligand interactions, with particular emphasis on opioid receptors and dopamine receptors. This research has implications for developing medications targeting pain, addiction, and other central nervous system disorders. The chemistry and pharmacology of these derivatives are crucial for designing drugs with improved efficacy and reduced side effects (G. Brine et al., 1997; D. Sikazwe et al., 2009).
Piperidine Alkaloids in Pinus and Related Genera
Research into piperidine alkaloids from Pinus and related genera has revealed their medicinal importance, with various parts of these plants serving as sources for these compounds. Piperidine alkaloids exhibit a range of therapeutic applications, underscoring the potential of natural products in drug discovery. The structural diversity of these alkaloids contributes to their broad pharmacological profiles, offering insights into developing new therapeutic agents (L. Singh et al., 2021).
Synthetic and Pharmaceutical Applications
The synthetic versatility of piperidine rings has been leveraged in the development of numerous pharmaceutical agents. These compounds serve as critical scaffolds for creating drugs with antipsychotic, antidepressant, anticancer, and anti-inflammatory properties. The ability to modify the piperidine nucleus allows for the fine-tuning of drug properties, such as potency, selectivity, and pharmacokinetic profiles. This adaptability underscores the significance of piperidine derivatives in medicinal chemistry and drug design (A. Rathi et al., 2016).
Safety and Hazards
The safety data sheet for a similar compound, “4-(Trifluoromethyl)piperidine hydrochloride”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is classified as Eye Irrit. 2 - Flam. Liq. 3 - Skin Irrit. 2 - STOT SE 3, with the target organ being the respiratory system .
Future Directions
Mechanism of Action
Target of Action
3-Methyl-3-(trifluoromethyl)piperidine hydrochloride, also known as EN300-6740244, is a piperidine derivative . Piperidine derivatives are present in more than twenty classes of pharmaceuticals . .
Mode of Action
Piperidine derivatives are known to play a significant role in drug design and have various modes of action depending on their specific chemical structure .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biochemical pathways due to their presence in numerous classes of pharmaceuticals .
Result of Action
Piperidine derivatives are known to have various effects at the molecular and cellular level, depending on their specific chemical structure and the biochemical pathways they affect .
Properties
IUPAC Name |
3-methyl-3-(trifluoromethyl)piperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3N.ClH/c1-6(7(8,9)10)3-2-4-11-5-6;/h11H,2-5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGZWJTIPPSLJDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCNC1)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.